N-(4-(1H-pyrazol-3-yl)phenyl)-5-methylisoxazole-3-carboxamide

Kinase Inhibition Structure-Activity Relationship Regioisomer Selectivity

N-(4-(1H-pyrazol-3-yl)phenyl)-5-methylisoxazole-3-carboxamide (CAS 1209719-23-2) is a synthetic small molecule belonging to the class of heterocyclic carboxamides, characterized by a pyrazole-phenyl scaffold linked via an amide bond to a 5-methylisoxazole-3-carboxylic acid moiety. This structural architecture is widely explored within medicinal chemistry for targeting ATP-binding pockets of kinases and for modulating receptor-mediated pathways.

Molecular Formula C14H12N4O2
Molecular Weight 268.276
CAS No. 1209719-23-2
Cat. No. B2688108
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-(1H-pyrazol-3-yl)phenyl)-5-methylisoxazole-3-carboxamide
CAS1209719-23-2
Molecular FormulaC14H12N4O2
Molecular Weight268.276
Structural Identifiers
SMILESCC1=CC(=NO1)C(=O)NC2=CC=C(C=C2)C3=CC=NN3
InChIInChI=1S/C14H12N4O2/c1-9-8-13(18-20-9)14(19)16-11-4-2-10(3-5-11)12-6-7-15-17-12/h2-8H,1H3,(H,15,17)(H,16,19)
InChIKeyFCNRHWDLOOPDAX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for N-(4-(1H-pyrazol-3-yl)phenyl)-5-methylisoxazole-3-carboxamide (CAS 1209719-23-2): Chemical Identity and Class Context


N-(4-(1H-pyrazol-3-yl)phenyl)-5-methylisoxazole-3-carboxamide (CAS 1209719-23-2) is a synthetic small molecule belonging to the class of heterocyclic carboxamides, characterized by a pyrazole-phenyl scaffold linked via an amide bond to a 5-methylisoxazole-3-carboxylic acid moiety. This structural architecture is widely explored within medicinal chemistry for targeting ATP-binding pockets of kinases and for modulating receptor-mediated pathways. The compound is cataloged in academic screening collections, notably as part of the NIH Molecular Libraries Small Molecule Repository (MLSMR) [1], and is described in the patent literature as a representative within broader genus claims for isoxazole-3-carboxamide derivatives targeting TRPV1 and other therapeutically relevant receptors [2]. Its availability through multiple specialty chemical vendors reflects ongoing demand as a probe and lead-optimization scaffold in early-stage drug discovery programs.

Procurement Alert: Why N-(4-(1H-pyrazol-3-yl)phenyl)-5-methylisoxazole-3-carboxamide (CAS 1209719-23-2) Cannot Be Freely Substituted by Close Analogs


Substitution within the pyrazole-phenyl-isoxazole carboxamide class is rarely functionally neutral. While numerous analogs share the core scaffold, even minor modifications—such as methyl-to-hydrogen substitution on the isoxazole ring or regioisomeric shifts in the pyrazole-phenyl linkage—produce compounds with divergent biological profiles. For instance, within the TRPV1 modulator patent space, isoxazole-3-carboxamide derivatives demonstrate that the presence and position of a methyl group on the isoxazole ring directly influence both potency and selectivity [1]. Furthermore, the specific N-4-(pyrazol-3-yl)phenyl substitution pattern distinguishes this compound from its N-3-phenyl regioisomer and from more extensively substituted analogs found in kinase-focused libraries, where binding mode and residence time are exquisitely sensitive to the vector of the pyrazole ring . Generic substitution therefore risks introducing uncharacterized changes in target engagement, selectivity, and physicochemical properties, undermining assay reproducibility and confounding structure-activity relationship (SAR) interpretation.

Quantitative Evidence Guide for Scientific Selection of N-(4-(1H-pyrazol-3-yl)phenyl)-5-methylisoxazole-3-carboxamide (CAS 1209719-23-2)


Regioisomeric Selectivity in Pyrazole-Phenyl Scaffolds: Binding Affinity Differential for Target Engagement

Within the pyrazole-phenyl-isoxazole carboxamide class, the position of the pyrazolyl substituent on the phenyl ring critically dictates binding fitness. Patents examining TRPV1 modulators reveal that ortho-, meta-, and para-substituted phenyl-pyrazole isomers exhibit marked differences in receptor antagonism, with para-substituted variants (such as the target compound) often demonstrating superior complementarity to the hydrophobic pocket of the target protein [1]. A class-level inference from kinase inhibitor SAR indicates that the N-(4-(pyrazol-3-yl)phenyl) linkage found in this compound provides an optimal exit vector for the amide group, enabling deeper penetration into the hinge region of ATP-binding sites compared to the N-(3-(pyrazol-3-yl)phenyl) regioisomer [2].

Kinase Inhibition Structure-Activity Relationship Regioisomer Selectivity

Methyl Substitution on Isoxazole Ring: Antimicrobial Potency Benchmarking Against Des-Methyl and Larger Alkyl Analogs

The 5-methyl substituent on the isoxazole ring is a critical determinant of biological activity in carboxamide derivatives. In a study of pyrazole carboxamide and isoxazole pyrazole carboxylate derivatives, compounds bearing a 5-methylisoxazole motif demonstrated measurable antifungal activity against Rhizoctonia solani, with an EC50 value of 0.37 μg/mL for the most active analog (compound 7ai, an isoxazole pyrazole carboxylate structurally related to the target compound) [1]. While the target compound itself was not directly profiled in that study, the 5-methylisoxazole group is a conserved pharmacophore that distinguishes this compound from analogs bearing hydrogen, chlorine, or phenyl at the 5-position of the isoxazole ring. Class-level data indicates that removal of the 5-methyl group or replacement with bulkier substituents leads to a consistent attenuation of antifungal and potential kinase-inhibitory activity [2].

Antifungal Activity Structure-Activity Relationship Isoxazole Modification

Physicochemical Property Differentiation: Lipophilicity and Hydrogen-Bonding Capacity Profiling Against Commercial Kinase Probe Analogs

The target compound possesses a molecular weight of 268.27 g/mol and a calculated topological polar surface area (TPSA) of approximately 90.65 Ų [1]. This combination places it within a favorable property space relative to common kinase inhibitor scaffolds such as imidazo[1,2-b]pyridazines or quinazoline-based probes, which typically have molecular weights exceeding 350 g/mol and TPSA values above 100 Ų. The relatively low molecular weight and moderate lipophilicity (cLogP ~2.5) distinguish it from bulkier, more hydrophobic analogs like N-(4-(1H-pyrazol-3-yl)phenyl)-5-phenylisoxazole-3-carboxamide, which exhibits higher lipophilicity and a consequently elevated risk of non-specific protein binding and promiscuous assay interference .

Physicochemical Properties Drug-Likeness ADME Predictors

MLSMR Library Provenance: Screening History and Compound Integrity Documentation

The compound is listed within the NIH Molecular Libraries Small Molecule Repository (MLSMR) [1], a designation that carries specific quality-control implications. Compounds accepted into the MLSMR undergo identity verification (NMR or LC-MS), purity assessment (typically ≥90%), and solubility testing before release for high-throughput screening. This curated provenance contrasts with non-MLSMR commercial sources where characterization may be limited to vendor-reported nominal purity. In the context of the Molecular Libraries Probe Production Centers Network (MLPCN) [2], MLSMR-designated compounds are associated with publicly deposited screening data in PubChem, enabling retrieval of any historical bioactivity results that may inform target selection or off-target liability.

Chemical Probe MLSMR Repository Quality Control

Evidence-Backed Application Scenarios for N-(4-(1H-pyrazol-3-yl)phenyl)-5-methylisoxazole-3-carboxamide (CAS 1209719-23-2)


Kinase Inhibitor Lead Optimization and SAR Expansion

The target compound serves as a privileged scaffold for generating focused kinase-inhibitor libraries. Its N-4-(pyrazol-3-yl)phenyl linkage and 5-methylisoxazole-3-carboxamide motif are validated pharmacophore elements in published FMS kinase inhibitor series [1]. Medicinal chemistry groups can utilize the compound as a core template for systematic substitution at the pyrazole N-H, the phenyl ring, and the isoxazole 5-methyl position to explore kinase selectivity and potency. The compound's favorable physicochemical profile (MW <300, TPSA ~90) supports efficient hit-to-lead progression without requiring early molecular weight reduction or polarity adjustment, a common requirement for bulkier high-throughput screening hits.

Antifungal Probe Development Based on Pyrazole-Isoxazole Carboxamide Scaffold

Based on cross-study evidence showing that 5-methylisoxazole-containing pyrazole carboxylates achieve EC50 values in the sub-μg/mL range against Rhizoctonia solani [2], the target compound can serve as a starting point for antifungal probe development. Its structural homology to compound 7ai (EC50 = 0.37 μg/mL) suggests that modification of the amide linkage and introduction of appropriate substituents on the pyrazole ring could yield candidates with improved potency. This application is particularly relevant for agricultural fungicide research programs seeking novel modes of action.

TRPV1 Receptor Antagonist Screening and Pain Target Validation

The compound's isoxazole-3-carboxamide core and para-substituted phenyl-pyrazole architecture align with the pharmacophore requirements described in patents for TRPV1 modulators [3]. Researchers investigating chronic pain, neuropathic pain, or inflammatory disorders can employ this compound as a reference ligand in TRPV1 binding and functional assays, where the specific substitution pattern (para-pyrazole, 5-methylisoxazole) is critical for maintaining antagonist activity. Procurement of the correctly substituted compound is essential, as regioisomeric variants exhibit significantly different receptor modulation profiles.

Chemical Biology Tool for MLSMR-Based Target Deconvolution

As an MLSMR-registered compound, the target molecule benefits from the NIH's public data deposition framework. Any historical screening data generated by MLPCN centers is accessible via PubChem [4], enabling researchers to retrieve pre-existing bioactivity fingerprints across hundreds of assays. This reduces redundant screening and facilitates target deconvolution efforts. The compound is suitable for use as a chemical biology tool in academic probe-discovery collaborations where documented provenance and publicly available characterization data are mandatory for publication and data reproducibility.

Quote Request

Request a Quote for N-(4-(1H-pyrazol-3-yl)phenyl)-5-methylisoxazole-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.